Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Overview
Description
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a synthetic compound . It has a molecular weight of 184.23 and a molecular formula of C9H16N2O2 .
Synthesis Analysis
A simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters has been reported . The effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation were evaluated to generate the best reaction conditions .Molecular Structure Analysis
The molecule contains a total of 30 bonds; 14 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 2 secondary amines (aliphatic) and 2 Pyrrolidines .Physical and Chemical Properties Analysis
The molecule contains a total of 29 atoms. There are 16 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : A key application in scientific research is the synthesis of various derivatives of Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate. For instance, Singh et al. (2013) described the synthesis of Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, emphasizing its importance in forming acid hydrazide-hydrazones and derivatives with diverse applications (Singh et al., 2013).
Structural Analysis and Spectroscopy : The structural characterization and spectroscopic analysis of these compounds are vital in understanding their properties. For example, the study by Singh et al. (2014) on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into its spectroscopic characteristics and potential as a non-linear optical material (Singh et al., 2014).
Chemical Reactivity and Potential Applications
Chemical Reactivity Studies : The chemical reactivity of these compounds is a crucial area of research. Rawat and Singh (2014) conducted a comprehensive study on ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, revealing its potential for forming various heterocyclic compounds (Rawat & Singh, 2014).
Potential in Drug Synthesis : Although excluding specific drug-related information, it's worth noting that the synthesis of such pyrrole derivatives can be pivotal in developing new pharmaceutical compounds. The research often aims to explore novel synthetic routes and assess the chemical behavior of these compounds under various conditions.
Quantum Chemical Calculations : Advanced computational methods, such as quantum chemical calculations, play a significant role in predicting and understanding the properties of these compounds. These studies help in determining the stability, reactivity, and potential applications of the synthesized compounds.
Safety and Hazards
Properties
IUPAC Name |
ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9;;/h7,10-11H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFUOFXQGCUCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CNCC1CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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